molecular formula C23H29N5O4 B2377947 8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899387-87-2

8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2377947
CAS No.: 899387-87-2
M. Wt: 439.516
InChI Key: JFRBEEJYKCWJET-UHFFFAOYSA-N
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Description

This compound is a derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, characterized by a 3,4-dimethoxyphenethyl substituent at position 8, an isobutyl group at position 3, and methyl groups at positions 1 and 5. Its structural complexity confers unique receptor-binding and enzyme-inhibitory properties. The 3,4-dimethoxy group on the phenethyl chain enhances receptor affinity, while the isobutyl moiety improves metabolic stability .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-14(2)12-28-21(29)19-20(25(4)23(28)30)24-22-26(15(3)13-27(19)22)10-9-16-7-8-17(31-5)18(11-16)32-6/h7-8,11,13-14H,9-10,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRBEEJYKCWJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of this compound differ in substituents at positions 3, 7, and 8, which critically influence pharmacological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]Purine-2,4-Dione Derivatives

Compound Name (Fully Spelled) Substituents (Positions) Key Biological Activity/Notes Reference
8-(3,4-Dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8: 3,4-dimethoxyphenethyl; 3: isobutyl; 1,7: methyl High 5-HT₁A/D₂ receptor affinity; PDE4B1/PDE10A inhibition
8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8: 2,3-dimethylphenyl; 3: 3-methylbutyl; 1,6,7: methyl No explicit activity data; bulkier 3-methylbutyl may reduce solubility
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8: 3-chlorophenylaminoethyl; 1,3,6,7: methyl Polar 3-chlorophenylaminoethyl group may enhance CNS penetration
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8: 2-methoxyphenyl; 7: p-cyanophenyl; 1: methyl Electron-withdrawing p-cyanophenyl group may alter kinase selectivity
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8: butyl; 7: 2-(trifluoromethyl)phenyl; 1: methyl Lipophilic CF₃ group enhances membrane permeability; moderate kinase inhibition

Key Findings:

Substituent Effects on Receptor Binding: The 3,4-dimethoxyphenethyl group in the target compound optimizes serotonin and dopamine receptor interactions due to methoxy groups’ hydrogen-bonding capacity . Isobutyl at position 3 balances lipophilicity and steric hindrance, favoring metabolic stability over shorter alkyl chains (e.g., methylbutyl in ) .

Enzyme Inhibition: The target compound’s dimethoxy and isobutyl groups synergistically inhibit PDE4B1 and PDE10A, enzymes linked to neurodegenerative and psychiatric disorders. Compounds with p-cyanophenyl () or trifluoromethylphenyl () substituents prioritize kinase inhibition over PDE activity due to altered electronic profiles .

Synthetic Challenges: Derivatives with 3-chlorophenylaminoethyl () or hydroxyethyl () groups require multi-step synthesis, reducing yield compared to the target compound’s straightforward alkylation protocol .

Preparation Methods

Conventional Multi-Step Organic Synthesis

The most widely documented approach involves sequential alkylation and cyclization reactions starting from a purine core. A representative pathway begins with the alkylation of 1,7-dimethylxanthine using 1-bromo-3,4-dimethoxyphenethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 62–68% yield for the N-alkylated intermediate. Subsequent isobutyl group introduction employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with isobutanol, though competing O-alkylation necessitates careful stoichiometric control.

Critical to imidazo ring formation is the cyclization step, typically mediated by polyphosphoric acid (PPA) at 140°C under nitrogen atmosphere. This converts the linear intermediate into the tricyclic system with 55–60% efficiency. Recent optimizations substitute PPA with Eaton’s reagent (P2O5·MeSO3H), reducing reaction time from 48 to 16 hours while maintaining comparable yields.

Solid-Phase Synthesis Innovations

Building on methodologies developed for analogous imidazo[2,1-i]purines, researchers have adapted solid-phase techniques to improve purity and scalability. The process immobilizes a 2'-deoxyadenosine derivative onto hydroxyl-functionalized resin via phosphitylation, followed by bromomalonaldehyde-mediated conversion to a formyl intermediate. Reductive amination with isobutylamine introduces the branched alkyl chain, while acidolytic cleavage releases the final product in 38–42% overall yield across 8 steps. Though lower yielding than solution-phase routes, this method reduces purification demands and enables parallel synthesis of derivatives.

Reaction Condition Optimization

Temperature and Catalysis Effects

Key steps exhibit pronounced temperature dependence. The initial alkylation’s optimal range spans 75–85°C, with yields dropping 15% per 10°C deviation. Cyclization efficiency peaks at 140°C in PPA, but Eaton’s reagent permits effective ring closure at 110°C, mitigating thermal decomposition. Catalytic systems have been explored, with 5 mol% CuI accelerating Ullmann-type couplings during sidechain installation, improving yields from 58% to 73%.

Solvent and Atmosphere Considerations

Anhydrous DMF remains the solvent of choice for alkylation steps due to its high polarity and capacity to dissolve both purine precursors and phenethyl bromides. Cyclization reactions require aprotic conditions, with 1,2-dichloroethane emerging as superior to toluene for minimizing byproduct formation. Inert atmosphere (N2 or Ar) is critical during imidazo ring formation to prevent oxidation of sensitive intermediates.

Analytical Characterization and Quality Control

Structural Verification Techniques

Post-synthesis characterization relies on complementary analytical methods:

  • 1H NMR (400 MHz, DMSO-d6): Distinct singlets at δ 3.72 (OCH3) and δ 1.12 (isobutyl CH3) confirm substituent incorporation.
  • HPLC-PDA : Reverse-phase C18 columns (4.6 × 150 mm, 3.5 μm) with 0.1% TFA/MeCN gradient elution achieve baseline separation (tR = 12.7 min), detecting impurities <0.2%.
  • HRMS : Observed [M+H]+ at m/z 440.2167 matches theoretical 440.2171 (Δ = 0.9 ppm), validating molecular formula C23H29N5O4.

Purity Optimization Strategies

Final purification employs sequential chromatography: silica gel (CH2Cl2/MeOH 95:5) removes polar byproducts, followed by preparative HPLC (20–80% MeCN/H2O over 30 min) to isolate the target compound in >98% purity. Recrystallization from ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for X-ray diffraction analysis, though published structural data remain limited.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Pilot-scale synthesis utilizes segmented flow reactors to enhance heat/mass transfer during exothermic alkylation steps. A representative setup (0.5 L/min throughput) achieves 92% conversion efficiency at 85°C with 30-second residence time, surpassing batch reactor performance by 18%. Automated pH control systems maintain optimal conditions for amide bond formation during solid-phase synthesis.

Waste Stream Management

The process generates significant phosphorous-containing waste from cyclization reagents. Recent implementations incorporate PPA recovery via alkaline precipitation (85% recovery efficiency), reducing environmental impact. Solvent recycling systems reclaim >90% of DMF through fractional distillation under reduced pressure.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of amido-nitriles under mild conditions (e.g., room temperature) to form the imidazopurine core . For substituent introduction (e.g., 3,4-dimethoxyphenethyl), coupling reactions like alkylation or Huisgen azide-alkyne cyclization (with CuI catalysis at 65°C) are employed . Optimization requires monitoring via HPLC and adjusting parameters (e.g., solvent polarity, temperature gradients) to enhance yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify substituents (e.g., methyl groups at δ 1.7–2.1 ppm, aromatic protons at δ 6.8–7.2 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 456.2012) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline forms .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/pathways linked to imidazopurines (e.g., adenosine receptors, kinases) .
  • In Vitro Assays : Use cell viability (MTT assay) for anticancer screening or ELISA for cytokine modulation (e.g., IL-6 in inflammation models) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values .

Advanced Research Questions

Q. What experimental design principles minimize variability in pharmacological data?

  • Methodological Answer :

  • Statistical DOE : Apply factorial designs (e.g., 2k^k designs) to test variables like solvent polarity, temperature, and catalyst loading .
  • Replicates : Use triplicate measurements for bioassays to reduce noise.
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with adenosine A2A_{2A} receptors (PDB: 4EIY). Focus on hydrogen bonds with Ser277 and hydrophobic interactions with Phe168 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy groups enhance solubility but reduce membrane permeability) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50_{50} values) and assess assay conditions (e.g., cell line variability: HCT116 vs. HeLa) .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic assays .
  • Structural Analogues : Test derivatives (e.g., 3-cyclopentyl vs. 3-isobutyl) to isolate substituent effects .

Key Notes

  • Synthesis : Prioritize regioselective alkylation to avoid isomer formation .
  • Biological Testing : Account for plasma protein binding in pharmacokinetic models .
  • Computational Tools : Validate docking poses with free-energy calculations (MM/PBSA) .

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